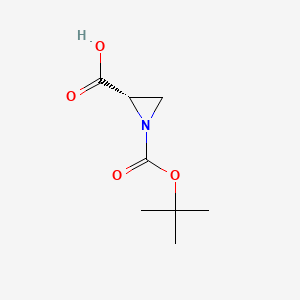

(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid

Description

BenchChem offers high-quality (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJKDYRGASHUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181212-91-9 | |

| Record name | 1-(1,1-Dimethylethyl) 1,2-aziridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181212-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

chemical properties of (R)-1-Boc-aziridine-2-carboxylic acid

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-1-Boc-aziridine-2-carboxylic acid

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (R)-1-Boc-aziridine-2-carboxylic acid, a versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. We will move beyond a simple recitation of facts to provide a deeper understanding of the causality behind its unique reactivity and utility, grounded in established scientific principles.

Introduction: The Significance of a Strained Chiral Building Block

(R)-1-Boc-aziridine-2-carboxylic acid is a synthetic, non-proteinogenic amino acid analogue. Its structure is characterized by two key features: a strained three-membered nitrogen-containing heterocycle (the aziridine) and a stereocenter at the C2 position. The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves a dual purpose: it acts as a protecting group and, more importantly, as an activating group that modulates the reactivity of the aziridine ring.[1]

The inherent ring strain of the aziridine, estimated at 26-27 kcal/mol, makes it a potent electrophile, susceptible to ring-opening reactions.[1] This reactivity, combined with its defined stereochemistry, makes (R)-1-Boc-aziridine-2-carboxylic acid a powerful intermediate for the stereoselective synthesis of complex nitrogen-containing molecules, including novel amino acids, peptide mimetics, and pharmacologically active compounds.[2][3][4]

Molecular Structure and Physicochemical Properties

The core of the molecule's utility lies in its structure. The Boc group is an electron-withdrawing group that decreases the electron density on the nitrogen, thereby activating the C-N bonds of the aziridine ring towards nucleophilic attack.[1] This activation is crucial for its synthetic applications.

Physicochemical Data

| Property | Value | Source |

| Chemical Name | (2R)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid | IUPAC |

| CAS Number | 181212-91-9 (for S-isomer) | [5] |

| Molecular Formula | C₈H₁₃NO₄ | [5] |

| Formula Weight | 187.19 g/mol | [5] |

| Appearance | Typically a white solid | General Knowledge |

| Purity | Commercially available up to 97% | [6] |

Note: Data for the specific (R)-isomer is often proprietary or consolidated with the (S)-isomer in public databases. The CAS number for the racemate or the opposite enantiomer is often cited.

Synthesis of Enantiopure (R)-1-Boc-aziridine-2-carboxylic acid

The preparation of enantiomerically pure aziridine-2-carboxylates is a critical first step for their use in asymmetric synthesis. While numerous methods exist, a common strategy involves the cyclization of a chiral precursor derived from a readily available amino acid.

Representative Synthetic Protocol: From a Chiral Amino Alcohol

This protocol is a generalized representation based on established chemical transformations, such as the conversion of amino alcohols to aziridines.[1]

Step 1: Reduction of N-Boc-(R)-Serine methyl ester

-

Dissolve N-Boc-(R)-Serine methyl ester in a suitable solvent mixture (e.g., THF/water).

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise, followed by a Lewis acid like lithium chloride (LiCl) to facilitate the reduction of the ester to the corresponding amino alcohol, N-Boc-(R)-serinol.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction carefully with an acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

Step 2: Activation of the Primary Hydroxyl Group

-

Dissolve the N-Boc-(R)-serinol from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and add a base, such as triethylamine (Et₃N).

-

Add methanesulfonyl chloride (MsCl) dropwise. This converts the hydroxyl group into a good leaving group (mesylate).

-

Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC.

Step 3: Intramolecular Cyclization

-

To the reaction mixture containing the mesylated intermediate, add a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C.

-

The base deprotonates the Boc-protected amine, and the resulting anion displaces the mesylate group in an intramolecular Sₙ2 reaction to form the aziridine ring. This reaction is stereospecific.

-

After the reaction is complete, quench carefully and perform an aqueous workup to isolate the methyl ester of (R)-1-Boc-aziridine-2-carboxylic acid.

Step 4: Saponification

-

Dissolve the resulting methyl ester in a solvent like methanol or THF/water.

-

Add a base, such as lithium hydroxide (LiOH), and stir at room temperature until the ester hydrolysis is complete.

-

Acidify the reaction mixture to protonate the carboxylate, and extract the final product, (R)-1-Boc-aziridine-2-carboxylic acid.

Spectroscopic Characterization

The structural features of (R)-1-Boc-aziridine-2-carboxylic acid give rise to a distinct spectroscopic signature.

Expected Spectroscopic Data

| Technique | Characteristic Feature | Approximate Chemical Shift / Wavenumber |

| ¹H NMR | Protons on the aziridine ring | δ 1.5 - 3.0 ppm (highly coupled)[2] |

| Protons on the Boc group | δ ~1.4 ppm (singlet, 9H) | |

| Carboxylic acid proton | δ > 10 ppm (broad singlet) | |

| ¹³C NMR | Aziridine ring carbons | δ 25 - 40 ppm[2] |

| Boc quaternary carbon | δ ~80 ppm | |

| Boc methyl carbons | δ ~28 ppm | |

| Carbonyl carbon (Boc) | δ ~156 ppm | |

| Carbonyl carbon (acid) | δ ~170-175 ppm[7] | |

| IR Spectroscopy | C=O stretch (Boc group) | ~1700-1720 cm⁻¹ |

| C=O stretch (acid) | ~1730-1750 cm⁻¹[7] | |

| O-H stretch (acid) | Broad, ~2500-3300 cm⁻¹ | |

| Mass Spectrometry | Acylium ion (M - Y)⁺ | Base peak often due to loss of the Boc group or COOH[7] |

Chemical Reactivity: A Tale of Two Electrophiles

The chemistry of (R)-1-Boc-aziridine-2-carboxylic acid is dominated by the electrophilicity of its strained ring. The Boc group enhances this reactivity, making the aziridine carbons susceptible to attack by a wide range of nucleophiles.[1]

Regioselective Ring-Opening Reactions

The most significant chemical property is its ability to undergo nucleophilic ring-opening. The reaction can, in principle, occur at either the C2 (α) or C3 (β) position. The regioselectivity is a complex function of the nucleophile, solvent, and reaction conditions.

-

Attack at C3 (β-position): Generally favored by "hard" nucleophiles (e.g., F⁻, N₃⁻, R-O⁻) and under Sₙ2 conditions. This pathway leads to the formation of α-substituted-β-amino acids.

-

Attack at C2 (α-position): Can be favored with "softer" nucleophiles or under conditions that promote Sₙ1-like character at the more substituted C2 position. This pathway leads to β-substituted-α-amino acids.

A study on the ring-opening of Boc-activated aziridine-2-carboxylates with [¹⁸F]fluoride found that nucleophilic attack occurred exclusively at the C3 position, leading to the formation of α-[¹⁸F]fluoro-β-alanine derivatives after deprotection.[8] This high regioselectivity is crucial for the synthesis of specifically labeled PET imaging agents.[8]

Caption: Regioselectivity in the nucleophilic ring-opening of activated aziridines.

Experimental Protocol: Ring-Opening with Sodium Azide

This protocol demonstrates a typical regioselective ring-opening reaction to synthesize a precursor for β-azido-α-amino acids.

-

Dissolve (R)-1-Boc-aziridine-2-carboxylic acid methyl ester in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃) and a Lewis acid catalyst (e.g., Zn(OTf)₂) to the solution.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting product, a methyl (2R,3S)-3-azido-2-(Boc-amino)propanoate derivative, by column chromatography.

The choice of a Lewis acid catalyst is critical; it coordinates to the carbonyl oxygen and the aziridine nitrogen, further polarizing the C-N bonds and facilitating the nucleophilic attack.

Applications in Drug Development and Organic Synthesis

The unique reactivity of (R)-1-Boc-aziridine-2-carboxylic acid makes it a valuable tool for chemists.

Synthesis of Conformationally Constrained Peptides

Incorporating aziridine-2-carboxylic acid into peptides creates conformationally restricted analogues and introduces an electrophilic center.[2] This "warhead" can covalently bind to nucleophilic residues (like cysteine or serine) in the active site of an enzyme, leading to irreversible inhibition.[2] This strategy is a powerful tool in the design of targeted therapeutics.

Convergent Synthesis of Glycoconjugates

The electrophilic nature of the aziridine ring allows for site-selective conjugation with various thiol nucleophiles.[9][10][11] This has been exploited in both solution-phase and solid-phase synthesis to create complex thioglycoconjugates by reacting aziridine-containing peptides with carbohydrate thiols.[9][10][11]

Caption: Workflow for site-selective peptide modification using aziridines.

Precursor to Piperidine Alkaloids

The regioselective ring-opening of derivatives of (R)-aziridine-2-carboxylate is a key step in the asymmetric synthesis of complex natural products like piperidine alkaloids.[12] By carefully choosing the substituents and reaction conditions, the aziridine can be opened and subsequently cyclized to form larger, stereochemically defined heterocyclic systems.[12]

Conclusion

(R)-1-Boc-aziridine-2-carboxylic acid is far more than a simple protected amino acid. It is a highly activated, stereochemically defined building block whose chemistry is governed by the principles of ring strain and electronic activation. Its predictable, yet tunable, reactivity in nucleophilic ring-opening reactions provides a reliable platform for the asymmetric synthesis of a diverse array of complex molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties is essential for leveraging its full synthetic potential.

References

- Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. National Institutes of Health (NIH).

- Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, Vol. 85, No. 12, 2012.

- Alkylative Aziridine Ring-Opening Reactions. National Institutes of Health (NIH).

- β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry - ACS Publications.

- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar.

- Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. PubMed.

- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Delft University of Technology Repository.

- Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.

- Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Scilit.

- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.

- An Easy Route to Aziridine Ketones and Carbinols. National Institutes of Health (NIH).

- 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. National Institutes of Health (NIH).

- N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry.

- Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate.

- 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.

- (2S)-1-Boc-aziridine-2-carboxylic acid. Advanced ChemBlocks.

- (S)-N-Boc-aziridine-2-carboxylic acid Product Description. ChemicalBook.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]

- 5. 181212-91-9 CAS MSDS ((S)-N-Boc-aziridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (2S)-1-Boc-aziridine-2-carboxylic acid 97% | CAS: 1315000-92-0 | AChemBlock [achemblock.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

Introduction: The Strategic Importance of a Chiral Aziridine Building Block

An In-Depth Technical Guide to the Structural Analysis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid

Prepared by: Senior Application Scientist, Gemini Division

(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a high-value chiral building block in modern synthetic and medicinal chemistry. Its significance lies in the unique combination of a strained three-membered aziridine ring and a carboxylic acid moiety, all under the stereochemical control of the (R)-configuration at the C2 position. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen, activating the ring for controlled nucleophilic attack while preventing unwanted side reactions.[1]

This strained heterocycle is a versatile precursor for synthesizing a wide array of non-proteinogenic α- and β-amino acids, peptidomimetics, and complex heterocyclic systems that are cornerstones of novel therapeutic agents.[1][2] Given its role as a foundational component, the absolute and unambiguous confirmation of its structure, purity, and stereochemical integrity is not merely a quality control step; it is a prerequisite for the success of any multi-step synthesis that relies upon it.

This guide provides a comprehensive framework for the structural elucidation of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid. We will move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their results, establishing a self-validating system for structural confirmation.

Molecular Overview & Physicochemical Properties

The first step in any analysis is to understand the fundamental properties of the molecule. This data provides the theoretical basis for the experimental results that will follow.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid | [3] |

| CAS Number | 1286768-92-0 | [3][4][5] |

| Molecular Formula | C₈H₁₃NO₄ | [3][5][6] |

| Molecular Weight | 187.19 g/mol | [3][5] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Purity (Typical) | ≥97% | [3][5][6] |

| Storage | Room temperature, under inert atmosphere | [3][5] |

Synthesis Context: Anticipating Analytical Challenges

A robust analytical strategy is informed by the synthetic route used to create the molecule. Understanding the synthesis allows the analyst to anticipate potential impurities, byproducts, and isomeric contaminants. The most common routes to N-Boc-aziridine-2-carboxylates involve:

-

Cyclization of Amino Alcohols: A primary method involves the conversion of a 1,2-amino alcohol precursor (e.g., from L-serine) where the hydroxyl group is transformed into a good leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom to form the aziridine ring.[1]

-

Asymmetric Aziridination: Chiral catalysts can be used to induce the formation of the aziridine ring from α,β-unsaturated esters or aldehydes, often with high enantioselectivity.[7]

Potential Impurities to Consider:

-

Starting Materials: Unreacted amino alcohol precursors or their activated intermediates.

-

Ring-Opened Products: Due to the high ring strain, the aziridine can react with nucleophiles (including water) present during workup or storage, leading to the corresponding amino alcohol.

-

Enantiomeric Impurity: The (S)-enantiomer, if the asymmetric synthesis is not perfectly selective.

-

Solvent Residues: Residual solvents from purification steps (e.g., ethyl acetate, hexanes, dichloromethane).

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for unambiguous structural confirmation. No single technique can provide all the necessary information. The logical workflow for analysis is outlined below.

Caption: Integrated workflow for the structural analysis of (R)-Boc-aziridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule. For this compound, ¹H and ¹³C NMR are essential.

Causality: The high ring strain and unique electronic environment of the aziridine ring result in a characteristic and predictable set of signals in the NMR spectrum. The chemical shifts and, more importantly, the coupling constants (J-values) between the protons on the three-membered ring provide definitive proof of its integrity.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| -C(CH₃)₃ (Boc group) | ~1.4 - 1.5 | singlet (s) | N/A | A large, sharp singlet integrating to 9 protons is a hallmark of the Boc protecting group. |

| Aziridine CH₂ (H-3) | ~2.0 - 2.8 | multiplet (m) or dd | Jgem ≈ 2-4, Jcis ≈ 6-8, Jtrans ≈ 3-5 | These two protons are diastereotopic. They will appear as distinct signals, often as a doublet of doublets (dd) each. The exact shifts and couplings are highly diagnostic of the aziridine ring structure. Based on similar structures, one proton might appear around δ 2.3-2.8 and the other slightly downfield.[8][9] |

| Aziridine CH (H-2) | ~2.5 - 3.0 | dd | Jcis ≈ 6-8, Jtrans ≈ 3-5 | This proton is coupled to the two H-3 protons. Its multiplicity and coupling constants must be consistent with the H-3 signals to confirm the ring structure. Its position adjacent to the carboxylic acid will shift it downfield.[9] |

| -COOH (Carboxylic Acid) | > 9.0 (variable) | broad singlet (br s) | N/A | The chemical shift of the acidic proton is highly dependent on concentration and solvent. It is often broad and may exchange with D₂O. |

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -C(CH₃)₃ (Boc group) | ~28.0 - 28.5 | A single, intense signal for the three equivalent methyl carbons of the Boc group. |

| Aziridine CH₂ (C-3) | ~30.0 - 35.0 | The upfield shift is characteristic of the strained ring carbon. Data from related structures supports this range.[8] |

| Aziridine CH (C-2) | ~34.0 - 40.0 | Also shifted upfield due to ring strain, but slightly downfield of C-3 due to the deshielding effect of the adjacent carboxylic acid.[8] |

| -C(CH₃)₃ (Boc group) | ~80.0 - 82.0 | The quaternary carbon of the Boc group. |

| C=O (Boc carbamate) | ~160.0 - 165.0 | The chemical shift for the carbamate carbonyl. |

| C=O (Carboxylic Acid) | ~170.0 - 175.0 | The carboxylic acid carbonyl typically appears further downfield than the carbamate carbonyl. Data from similar compounds shows this carbonyl around 170-173 ppm.[8] |

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight and can offer structural information through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method due to the polarity of the carboxylic acid.

Causality: ESI allows for the gentle ionization of the molecule, primarily forming the pseudomolecular ions [M+H]⁺ in positive mode or [M-H]⁻ in negative mode. The high-resolution mass obtained must match the calculated exact mass of C₈H₁₃NO₄ to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Expected Results:

-

Mode: ESI-Negative or ESI-Positive

-

Calculated Exact Mass: 187.0845

-

Observed Ion (Positive Mode): [M+H]⁺ = 188.0917

-

Observed Ion (Negative Mode): [M-H]⁻ = 186.0771

-

Key Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene from the Boc group is a very common and diagnostic fragmentation pathway. Loss of CO₂ (-44 Da) from the carboxylic acid is also expected.

Chiral Analysis

Confirming the enantiomeric purity is critical. The "R" designation is not a trivial detail; it is a core structural feature.

Causality: Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral entities. Therefore, specialized techniques are required to differentiate them.

Methods:

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The molecule is passed through a column containing a chiral stationary phase (CSP). The differential interaction between the (R) and (S) enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

-

Optical Rotation (Polarimetry): The (R)-enantiomer will rotate plane-polarized light in a specific direction with a specific magnitude. While less quantitative for purity than chiral HPLC, it provides a rapid confirmation of the bulk sample's chiral nature. The measured specific rotation should be compared to a literature or reference standard value.

Experimental Protocols

These protocols are designed to be self-validating by including system suitability and control checks.

Protocol 4.1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (MeOD). CDCl₃ is preferred for resolving the aziridine protons, but MeOD can be used if solubility is an issue, though the acidic proton will exchange.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and 2D COSY spectra on a spectrometer operating at ≥400 MHz for ¹H.

-

Validation Check: Ensure the TMS peak is sharp and at 0.00 ppm. Check the solvent residual peak for correct chemical shift and low intensity. The COSY spectrum must show correlation between the H-2 and H-3 protons, validating their connectivity.

Protocol 4.2: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

-

Calibration: Calibrate the instrument immediately before the run using a known calibration standard to ensure mass accuracy.

-

Acquisition (Negative Ion Mode): Infuse the sample solution and acquire data in negative ion mode, scanning a mass range that includes the expected m/z of 186.0771.

-

Data Analysis: Determine the m/z of the most intense peak corresponding to [M-H]⁻. Calculate the mass error in ppm: [(Observed Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

-

Validation Check: The mass error must be < 5 ppm for confident assignment of the elemental composition.

Protocol 4.3: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Column Selection: Choose a suitable chiral column, such as one based on immobilized polysaccharide derivatives (e.g., Chiralpak IA, IB, or IC). Method development may be required.

-

Mobile Phase: A typical mobile phase is a mixture of hexanes and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shape for the carboxylic acid.

-

Sample Preparation: Prepare a standard solution of the sample at ~1 mg/mL in the mobile phase.

-

Racemic Standard: If available, inject a sample of the racemic (R/S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid to determine the retention times of both enantiomers and confirm baseline separation. This is a critical validation step.

-

Analysis: Inject the (R)-enantiomer sample. Integrate the peak areas for both the (R) and any potential (S) enantiomer.

-

Calculation: Calculate the enantiomeric excess: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

-

Validation Check: The resolution between the (R) and (S) peaks in the racemic standard should be > 1.5. The e.e. for the sample should meet the required specification (typically >98%).

Conclusion

The structural analysis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid requires a disciplined, multi-faceted approach. By integrating data from NMR for connectivity, HRMS for elemental composition, and chiral chromatography for stereochemical fidelity, a complete and unambiguous picture of the molecule is formed. The causality-driven methodologies and self-validating protocols outlined in this guide ensure that this critical building block can be used with the highest degree of confidence in demanding research and drug development applications.

References

- Singh, G. S., & D'hooghe, M. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Chemical Reviews, 112(9), 4778-4823.

- ChemicalBook. (2022). (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | 1286768-92-0.

- LabSolu. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid.

- ChemicalBook. (n.d.). 181212-91-9((S)-N-Boc-aziridine-2-carboxylic acid) Product Description.

-

Krasnova, L., & Bakulev, V. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861. [Link]

-

PubChem. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid. [Link]

-

Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. [Link]

- Legters, J. (1990). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.

-

Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. [Link]

- CP Lab Safety. (n.d.). 1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, min 97%, 250 mg.

- Advanced ChemBlocks. (n.d.). (2S)-1-Boc-aziridine-2-carboxylic acid.

-

Gembarska, N., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 13(1), 6301. [Link]

- BLDpharm. (n.d.). 181212-91-9|1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid.

-

Krasnova, L., & Bakulev, V. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. MDPI. [Link]

-

Štefane, B., & Požgan, F. (2018). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 23(11), 2997. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | 1286768-92-0 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (2S)-1-Boc-aziridine-2-carboxylic acid 97% | CAS: 1315000-92-0 | AChemBlock [achemblock.com]

- 7. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (R)-1-Boc-aziridine-2-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Aziridine Moiety as a Privileged Scaffold in Medicinal Chemistry

The three-membered saturated nitrogen-containing heterocycle, aziridine, represents a cornerstone in modern synthetic and medicinal chemistry. Its inherent ring strain makes it a versatile synthetic intermediate, susceptible to regio- and stereoselective ring-opening reactions, thus providing a gateway to a diverse array of functionalized molecules.[1] Among the myriad of aziridine derivatives, (R)-1-Boc-aziridine-2-carboxylic acid stands out as a chiral building block of significant interest, particularly in the realm of drug development and peptide chemistry. Its constrained structure and electrophilic nature make it an invaluable tool for creating novel therapeutics. This guide aims to provide an in-depth technical overview of its synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Nomenclature and Structural Elucidation

The IUPAC name for the topic compound is (2R)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid . The "(R)" designation specifies the stereochemistry at the C2 position of the aziridine ring. The "1-Boc" indicates that the nitrogen atom of the aziridine ring is protected with a tert-butoxycarbonyl group.

| Property | Value |

| IUPAC Name | (2R)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid |

| Molecular Formula | C₈H₁₃NO₄ |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 1286768-92-0 |

Synthesis of (R)-1-Boc-aziridine-2-carboxylic acid: A Representative Protocol

The enantioselective synthesis of (R)-1-Boc-aziridine-2-carboxylic acid is a multi-step process that demands careful control of reaction conditions to ensure high yield and stereochemical purity. A common and effective strategy commences from the readily available and chiral amino acid, D-serine. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product. The following protocol is a representative synthesis, drawing upon established methodologies for the formation of N-protected aziridine-2-carboxylates from amino alcohols.[2]

Overall Synthetic Workflow

The synthesis can be logically divided into four key stages:

-

Esterification of D-serine: Protection of the carboxylic acid functionality.

-

N-Tritylation of the amino group: Protection of the amine to prevent side reactions.

-

Activation of the hydroxyl group: Conversion of the hydroxyl group into a good leaving group.

-

Intramolecular Cyclization and N-Boc Protection: Formation of the aziridine ring and introduction of the Boc protecting group.

Caption: Synthetic workflow for (R)-1-Boc-aziridine-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Esterification of D-Serine

-

Rationale: The carboxylic acid of D-serine is protected as a methyl ester to prevent its interference in subsequent reactions. Thionyl chloride in methanol is a classic and efficient method for this transformation.

-

Procedure:

-

To a suspension of D-serine (1.0 eq) in methanol, add thionyl chloride (1.8 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the solution under reduced pressure to obtain D-serine methyl ester hydrochloride as a white solid.[3]

-

Step 2: N-Tritylation of D-Serine Methyl Ester

-

Rationale: The bulky trityl group is introduced to protect the amino group. This group is stable under the basic conditions of the subsequent cyclization step and can be removed under mild acidic conditions.

-

Procedure:

-

Dissolve D-serine methyl ester hydrochloride (1.0 eq) in dichloromethane.

-

Add triethylamine (2.1 eq) and trityl chloride (1.0 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Wash the organic layer with aqueous citric acid and brine, then dry over anhydrous sodium sulfate.

-

Purify by flash column chromatography to yield N-trityl-D-serine methyl ester.[3]

-

Step 3: Activation of the Hydroxyl Group

-

Rationale: The primary hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, to facilitate the subsequent intramolecular nucleophilic substitution by the nitrogen atom.

-

Procedure:

-

Dissolve N-trityl-D-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add triethylamine (2.2 eq).

-

Add methanesulfonyl chloride (1.0 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour.

-

The resulting activated intermediate is typically used in the next step without further purification.[3]

-

Step 4: Intramolecular Cyclization and N-Boc Protection

-

Rationale: A base is used to deprotonate the tritylated amine, which then acts as a nucleophile to displace the mesylate group, forming the aziridine ring. The trityl group is subsequently removed and replaced with the Boc group.

-

Procedure:

-

To the crude activated intermediate from the previous step, add a suitable base (e.g., potassium carbonate) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction and purify by column chromatography to obtain (R)-1-tritylaziridine-2-carboxylic acid methyl ester.[3]

-

Dissolve the tritylated aziridine in a suitable solvent and treat with a mild acid (e.g., trifluoroacetic acid in the presence of a scavenger like triethylsilane) to remove the trityl group.

-

After workup, dissolve the resulting aziridine methyl ester in a suitable solvent and add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to afford (R)-1-Boc-aziridine-2-carboxylic acid methyl ester.

-

Finally, saponify the methyl ester using a base such as lithium hydroxide to yield the target compound, (R)-1-Boc-aziridine-2-carboxylic acid.

-

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized (R)-1-Boc-aziridine-2-carboxylic acid.

Spectroscopic Data

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

tert-Butyl protons: A singlet around 1.4-1.5 ppm (9H).

-

Aziridine ring protons: Three distinct signals in the range of 2.0-3.5 ppm. These protons will exhibit geminal and vicinal coupling, resulting in a complex splitting pattern (e.g., doublets of doublets).

-

Carboxylic acid proton: A broad singlet typically downfield, above 10 ppm, although its visibility can be solvent-dependent.[4]

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

Infrared (IR) Spectroscopy:

-

Expected Characteristic Absorptions (cm⁻¹):

Purity and Enantiomeric Excess

-

Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and elemental analysis.

-

Enantiomeric Excess (ee): Determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Applications in Drug Development and Organic Synthesis

(R)-1-Boc-aziridine-2-carboxylic acid is a valuable building block due to its unique combination of chirality and reactivity.

Synthesis of Unnatural Amino Acids and Peptidomimetics

The strained aziridine ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner, providing access to a wide range of non-proteinogenic amino acids. This is of paramount importance in the design of peptidomimetics with enhanced stability, bioavailability, and biological activity.[1]

"Warhead" in Covalent Inhibitors

The electrophilic nature of the aziridine ring makes it an effective "warhead" in the design of covalent inhibitors. These inhibitors form a stable covalent bond with a target protein, often an enzyme, leading to irreversible inhibition. This strategy has been successfully employed in the development of various therapeutic agents.

Precursor to Aziridine-Containing Pharmaceuticals

The aziridine motif is present in a number of clinically used drugs, particularly in the field of oncology. Examples include:

-

Mitomycin C: An anticancer agent that acts as a DNA crosslinking agent.[7]

-

Thiotepa: An alkylating agent used in chemotherapy.[8]

The synthesis of analogues of these drugs often involves the use of chiral aziridine building blocks.

Caption: Key applications of (R)-1-Boc-aziridine-2-carboxylic acid.

Safety and Handling

Aziridines as a class of compounds are known to be reactive and potentially hazardous. Therefore, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any volatile materials.

-

Incompatible Materials: Avoid contact with strong acids and oxidizing agents, as these can lead to vigorous and potentially exothermic reactions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(R)-1-Boc-aziridine-2-carboxylic acid is a highly valuable and versatile chiral building block with significant applications in drug discovery and organic synthesis. Its stereodefined synthesis, typically from D-serine, provides access to a key intermediate for the preparation of unnatural amino acids, peptidomimetics, and covalent inhibitors. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization in the laboratory. As the demand for more complex and potent therapeutics continues to grow, the importance of such chiral building blocks will undoubtedly increase.

References

-

Kuzmič, S., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270. Available at: [Link]

-

Wikipedia. (n.d.). Aziridines. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

HETEROCYCLES. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Retrieved from [Link]

-

Clevenard. (n.d.). Chemistry of Aziridine. Retrieved from [Link]

-

PMC. (2014). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. Retrieved from [Link]

-

ACS Publications. (2005). Bacterial Preparation of Enantiopure Unactivated Aziridine-2-carboxamides and Their Transformation into Enantiopure Nonnatural Amino Acids and vic-Diamines. Retrieved from [Link]

-

ResearchGate. (2008). Highlights of the chemistry of enantiomerically pure aziridine-2-carboxylates. Retrieved from [Link]

-

PMC. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Retrieved from [Link]

-

PMC. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. mdpi.com [mdpi.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. myneni.princeton.edu [myneni.princeton.edu]

(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 1286768-92-0[1][2]

Introduction: The Strategic Value of a Strained Ring

(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, three-membered aziridine ring, coupled with the stereocenter at the 2-position, makes it a valuable precursor for the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences. This guide provides an in-depth analysis of its synthesis, properties, and applications, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 1286768-92-0 | [1][2] |

| Molecular Formula | C₈H₁₃NO₄ | [3] |

| Molecular Weight | 187.19 g/mol | [3][4] |

| Appearance | White solid | [3] |

| Purity | ≥97% | [3] |

| Storage | Store at 0-8 °C | [3] |

| Predicted Boiling Point | 304.8±35.0 °C | [4] |

| Predicted Density | 1.302±0.06 g/cm³ | [4] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): While a specific spectrum for the title compound is not publicly available, related aziridine-2-carboxylate structures show characteristic shifts for the aziridine ring protons. For instance, in a similar N-tritylated methyl ester, the aziridine protons appear as doublets of doublets in the range of δ 1.4-2.3 ppm. The Boc group protons would be expected to appear as a singlet around δ 1.4-1.5 ppm. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at δ 10-12 ppm.

-

¹³C NMR: The carboxyl carbon typically resonates in the range of 165-185 ppm.

-

Infrared (IR): A broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. The C=O stretch of the Boc group would likely appear around 1710-1760 cm⁻¹.

Synthesis of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid

The synthesis of enantiomerically pure (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid can be achieved from the readily available chiral precursor, D-serine. The following protocol outlines a reliable synthetic route.

Diagram of the Synthetic Pathway

Caption: Synthetic route from D-Serine to the target molecule.

Detailed Experimental Protocol

Step 1: Esterification of D-Serine

-

Suspend D-serine (1.00 equiv.) in methanol (approx. 0.4 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.80 equiv.) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 80°C) for 2 hours.

-

Allow the reaction to stir at room temperature for an additional 20 hours.

-

Concentrate the solution under reduced pressure to obtain the crude D-serine methyl ester hydrochloride as a white solid.[5]

Causality: Thionyl chloride serves as an efficient reagent for the esterification of the carboxylic acid and also converts the hydroxyl group into a good leaving group for the subsequent cyclization. The hydrochloride salt of the amine is formed in situ.

Step 2: N-Tritylation

-

Dissolve the crude D-serine methyl ester hydrochloride (1.00 equiv.) in dichloromethane (DCM).

-

Add triethylamine (Et₃N, 2.11 equiv.) to neutralize the hydrochloride and act as a base.

-

Add trityl chloride (1.00 equiv.) portion-wise.

-

Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by flash column chromatography to yield N-trityl-D-serine methyl ester.

Causality: The bulky trityl group selectively protects the more nucleophilic amine in the presence of the hydroxyl group.

Step 3: Mesylation and Cyclization to the Aziridine

-

Dissolve N-trityl-D-serine methyl ester (1.00 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add Et₃N (2.20 equiv.).

-

Add methanesulfonyl chloride (MsCl, 1.01 equiv.) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Upon completion of the mesylation (monitored by TLC), add a base such as potassium carbonate to induce cyclization to the aziridine.

-

Stir at room temperature until the cyclization is complete.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the crude product by chromatography to obtain (R)-1-tritylaziridine-2-carboxylic acid methyl ester.

Causality: The hydroxyl group is converted into a mesylate, an excellent leaving group. The subsequent addition of a non-nucleophilic base promotes an intramolecular SN2 reaction, where the nitrogen attacks the carbon bearing the mesylate, forming the aziridine ring with inversion of stereochemistry.

Step 4: Hydrolysis and Boc Protection

-

Hydrolyze the methyl ester of (R)-1-tritylaziridine-2-carboxylic acid methyl ester using lithium hydroxide (LiOH) in a mixture of THF and water.

-

Acidify the reaction mixture to obtain (R)-aziridine-2-carboxylic acid after removal of the trityl group under acidic conditions.

-

Dissolve the crude (R)-aziridine-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base such as sodium bicarbonate or triethylamine.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) and stir at room temperature until the reaction is complete.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify by chromatography to yield (R)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid.

Causality: The Boc group is introduced to protect the aziridine nitrogen, which increases its stability and makes it suitable for further synthetic manipulations, such as peptide couplings.

Applications in Drug Development: A Key Component in PROTACs

(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid has gained prominence as a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[6][]

Mechanism of PROTAC Action

Caption: Mechanism of PROTAC-mediated protein degradation.

The PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step.[8] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[9]

(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid can be incorporated into the linker or the POI-binding ligand of a PROTAC. The strained aziridine ring can act as a reactive handle for conjugation to other molecular fragments. Furthermore, the chirality of the molecule can be crucial for achieving the correct three-dimensional orientation required for efficient ternary complex formation.

Safety and Handling

As with all aziridine-containing compounds, (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid should be handled with care in a well-ventilated fume hood. Aziridines are known to be reactive and potentially hazardous.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Inhalation: Avoid inhaling dust or vapors. May cause respiratory tract irritation.[3][11]

-

Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and serious eye irritation.[3][11] In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a versatile and valuable chiral building block for organic synthesis and drug discovery. Its stereodefined structure and the reactivity of the aziridine ring offer unique opportunities for the construction of complex molecules. The detailed synthetic protocol provided herein, along with an understanding of its properties and applications, will empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the exciting and rapidly advancing field of targeted protein degradation.

References

- Safety Data Sheet for Boc-Aziridine-3-carboxylic acid. (n.d.).

- (2S)-1-Boc-aziridine-2-carboxylic acid. AChemBlock. (n.d.).

- Strumfa, I., et al. (2021). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 26(23), 7355.

- (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid. LabSolu. (n.d.).

- Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270.

- β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. (2014). The Journal of Organic Chemistry, 79(15), 7085-7098.

- Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar.

- Ciulli, A. (n.d.). How PROTAC Degraders Work: Molecular Recognition and Design Principles. FASEB.

- Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. (2025).

- (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid. ChemicalBook. (2022).

- Synthesis and Reactions of Aziridine-2-Carboxylic Esters. (n.d.).

- An overview of PROTACs: a promising drug discovery paradigm. (2022). Signal Transduction and Targeted Therapy, 7, 369.

- Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society, 87(7-8), 789-814.

- (S)-N-Boc-aziridine-2-carboxylic acid. ChemicalBook. (n.d.).

- Protein Degrader Building Blocks. Sigma-Aldrich. (n.d.).

- Proteolysis targeting chimeric (PROTAC). BOC Sciences. (n.d.).

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | 1286768-92-0 [chemicalbook.com]

- 3. (2S)-1-Boc-aziridine-2-carboxylic acid 97% | CAS: 1315000-92-0 | AChemBlock [achemblock.com]

- 4. 181212-91-9 CAS MSDS ((S)-N-Boc-aziridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 9. researchgate.net [researchgate.net]

- 10. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 11. peptide.com [peptide.com]

A Technical Guide to the Spectroscopic Characterization of N-Boc-aziridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

N-Boc-aziridine-2-carboxylic acid is a valuable chiral building block in organic synthesis, particularly in the preparation of unnatural amino acids and peptidomimetics. The strained three-membered aziridine ring imparts unique reactivity, making it a versatile intermediate.[1] Accurate and thorough characterization of this molecule is paramount for its effective use in drug discovery and development. This guide provides an in-depth analysis of the expected spectroscopic data for N-Boc-aziridine-2-carboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is synthesized from literature data on analogous structures and established spectroscopic principles, offering a predictive yet robust framework for researchers.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of N-Boc-aziridine-2-carboxylic acid and the numbering convention used in this guide.

Caption: Molecular structure of N-Boc-aziridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N-Boc-aziridine-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the aziridine ring, the tert-butyl group of the Boc protecting group, and the acidic proton of the carboxylic acid. The strained nature of the aziridine ring significantly influences the chemical shifts and coupling constants of the ring protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Boc-aziridine-2-carboxylic acid (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.20 - 3.40 | dd | J₂﹐₃ₐ ≈ 6.0, J₂﹐₃b ≈ 3.0 |

| H-3a (cis to COOH) | 2.65 - 2.80 | dd | J₃ₐ﹐₃b ≈ 1.5, J₂﹐₃ₐ ≈ 6.0 |

| H-3b (trans to COOH) | 2.50 - 2.65 | dd | J₃ₐ﹐₃b ≈ 1.5, J₂﹐₃b ≈ 3.0 |

| -C(CH₃)₃ (Boc) | 1.40 - 1.50 | s | - |

| -COOH | 9.0 - 12.0 | br s | - |

Expert Interpretation:

The protons on the three-membered aziridine ring (H-2, H-3a, and H-3b) are expected to resonate in the upfield region of the spectrum, typically between 2.5 and 3.5 ppm.[2] The geminal coupling constant between H-3a and H-3b is expected to be small. The vicinal coupling constants between H-2 and the two H-3 protons will be different due to their diastereotopic relationship, with the cis coupling generally being larger than the trans coupling. The large singlet at approximately 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protecting group.[3] The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, and its position can be highly dependent on the concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Boc-aziridine-2-carboxylic acid (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C=O (Boc) | 155 - 160 |

| -C (CH₃)₃ (Boc) | 80 - 82 |

| C-2 | 35 - 40 |

| C-3 | 30 - 35 |

| -C(C H₃)₃ (Boc) | 28 - 29 |

Expert Interpretation:

The carbonyl carbons of the carboxylic acid and the Boc group are the most deshielded carbons in the molecule and are expected to appear at the downfield end of the spectrum.[4][5] The quaternary carbon of the tert-butyl group is also significantly deshielded. The carbons of the aziridine ring, C-2 and C-3, are expected to resonate in the range of 30-40 ppm.[2] The methyl carbons of the Boc group will appear as a single, intense peak in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N-Boc-aziridine-2-carboxylic acid will be dominated by absorptions from the carbonyl groups, the N-H bond (if any, though in this N-substituted case it's absent), and the C-H bonds.

Table 3: Predicted IR Absorption Bands for N-Boc-aziridine-2-carboxylic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O stretch (Boc urethane) | 1680 - 1700 | Strong |

| C-N stretch | 1150 - 1250 | Medium |

Expert Interpretation:

The most prominent feature in the IR spectrum will be the strong and broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. The two carbonyl groups will give rise to two distinct, strong absorption bands. The carboxylic acid carbonyl stretch is expected around 1700-1725 cm⁻¹, while the urethane carbonyl of the Boc group will likely appear at a slightly lower wavenumber, around 1680-1700 cm⁻¹.[3] The C-H stretching vibrations of the aliphatic protons will be observed in the 2850-3000 cm⁻¹ region.

Experimental Protocols

To ensure high-quality and reproducible data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR data acquisition.

-

Sample Preparation : Accurately weigh 5-10 mg of N-Boc-aziridine-2-carboxylic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Place the NMR tube in the spectrometer.

-

Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Sample Preparation and Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application : Place a small amount of the solid N-Boc-aziridine-2-carboxylic acid sample directly onto the ATR crystal.

-

Pressure Application : Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition : Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of N-Boc-aziridine-2-carboxylic acid is crucial for verifying its structure and purity. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and IR data, along with detailed interpretations and standardized experimental protocols. By leveraging the predictive data and methodologies outlined here, researchers, scientists, and drug development professionals can confidently identify and utilize this important synthetic building block in their work.

References

- BenchChem. (2025). Spectroscopic Analysis of Aziridine and 2-(Chloromethyl)oxirane: A Technical Guide.

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine.

- Kuzmič, K., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69, 261-270.

- BenchChem. (2025). Spectroscopic Properties of Triaziridine Derivatives: An In-depth Technical Guide.

- Analytical Chemistry. (n.d.). Infrared spectra of N-substituted aziridine compounds.

- NIH. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.

- ChemicalBook. (n.d.). 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR spectrum.

- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.).

- Bernstein, Z., & Ben-Ishai, D. (1977).

- Strumfs, B., et al. (2021). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 26(24), 7488.

- Sobolevs, A., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5565.

- Mlynarski, J., et al. (2018). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. Molecules, 23(11), 2947.

- ResearchGate. (2019). Rapid, Direct, and Sensitive Determination of Aziridine and 2-Chloroethylamine by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry.

- ResearchGate. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines.

- MDPI. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches.

- Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds.

- Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

solubility and stability of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid

An In-Depth Technical Guide to the Solubility and Stability of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its utility in constructing complex nitrogen-containing molecules, including peptide mimics and pharmacologically active agents, is well-established. However, the successful application of this reagent is fundamentally dependent on a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This guide provides a comprehensive analysis of these critical parameters, offering field-proven insights, detailed experimental protocols, and an examination of the underlying chemical principles that govern its behavior.

Introduction and Physicochemical Overview

(R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid, often abbreviated as N-Boc-(R)-aziridine-2-carboxylic acid, combines the structural features of a protected amino acid with a highly strained three-membered aziridine ring. This unique constitution makes it a potent electrophile for ring-opening reactions, providing synthetic chemists with a versatile tool for introducing complex functionality. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom, modulating its reactivity and enhancing solubility in organic solvents.

The inherent ring strain of the aziridine moiety is the primary source of its synthetic utility and, concurrently, its principal liability.[1] This strain makes the ring susceptible to nucleophilic attack, a characteristic that can lead to degradation if not properly managed.[1][2] Furthermore, the Boc protecting group is notoriously sensitive to acidic conditions, adding another critical parameter to consider during handling, reaction setup, and purification.[3][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the solubility profile and stability characteristics of this compound to enable its effective and reliable use.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | [5] |

| Synonyms | N-Boc-(R)-aziridine-2-carboxylic acid | [6] |

| CAS Number | 1286768-92-0 | [5][7] |

| Molecular Formula | C₈H₁₃NO₄ | [7] |

| Molecular Weight | 187.19 g/mol | [6][7] |

| Appearance | White to off-white solid | [8] |

Solubility Profile

The solubility of a reagent is a critical factor for its application in synthesis, dictating solvent choice for reactions, purification, and analytical characterization. The presence of both a nonpolar Boc group and a polar carboxylic acid group gives N-Boc-(R)-aziridine-2-carboxylic acid a mixed polarity, influencing its solubility across a range of solvents.

While comprehensive quantitative solubility data is not extensively published, empirical data from synthetic procedures and the compound's structural characteristics allow for a qualitative assessment. It is generally soluble in polar organic solvents and shows limited solubility in nonpolar hydrocarbon solvents. Its miscibility in deuterated solvents like CDCl₃ and MeOD for NMR analysis is also documented.[8]

Table 2: Qualitative Solubility Data

| Solvent | Type | Expected Solubility | Rationale |

| Dichloromethane (DCM) | Chlorinated | Soluble | Commonly used in reactions involving Boc-protected compounds.[4] |

| Tetrahydrofuran (THF) | Ether | Soluble | Aprotic ether suitable for dissolving polar organic molecules.[9] |

| Ethyl Acetate (EtOAc) | Ester | Soluble | Medium polarity solvent, effective for extraction and chromatography.[8] |

| Acetonitrile (MeCN) | Nitrile | Soluble | Polar aprotic solvent. |

| Methanol (MeOH) | Alcohol | Soluble | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Soluble | Highly polar aprotic solvent, effective for compounds with diverse polarity. |

| Water | Aqueous | Sparingly Soluble | The carboxylic acid group imparts some water solubility, but the Boc group limits it. |

| Hexanes / Heptane | Aliphatic | Insoluble | Nonpolar nature is incompatible with the polar functional groups. |

Protocol 1: Kinetic Solubility Determination

This protocol outlines a general method for determining the kinetic solubility of the target compound in a chosen solvent, a common practice in early-stage drug development.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid in 100% DMSO (e.g., 20 mM).

-

Solvent Plate Preparation: Dispense 98 µL of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) into each well of a 96-well microplate.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the solvent plate. This creates a 1:50 dilution, resulting in a final concentration of 400 µM with 2% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Analysis: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result against a calibration curve prepared in the same solvent system.

Causality Note: The use of a small percentage of DMSO is a standard technique to facilitate the initial dissolution of a sparingly soluble compound in an aqueous medium. The subsequent incubation and centrifugation steps are crucial to ensure that only the truly dissolved compound is measured, providing a reliable kinetic solubility value.

Diagram: Solubility Assessment Workflow

Caption: A typical experimental workflow for kinetic solubility assessment.

Stability Profile and Degradation Pathways

The stability of N-Boc-(R)-aziridine-2-carboxylic acid is a matter of significant concern due to the inherent reactivity of its core structure. Degradation can compromise sample purity, lead to inconsistent reaction outcomes, and generate unwanted impurities.

Principal Degradation Pathways

-

Acid-Catalyzed Ring Opening: The aziridine ring is highly susceptible to ring-opening by nucleophiles, a reaction that is significantly accelerated by acid.[1] The acid protonates the ring nitrogen, making the ring carbons more electrophilic and vulnerable to attack by even weak nucleophiles like water or alcohols. This is a primary concern when using acidic reagents or protic solvents.

-

Boc Group Cleavage: The Boc group is designed to be removed under acidic conditions.[3][4] Exposure to strong acids (e.g., trifluoroacetic acid, HCl) or even some Lewis acids will rapidly cleave the Boc group, yielding the free amine.[10][11] This deprotection can expose the now more reactive secondary amine, potentially leading to further reactions or polymerization.

-

Polymerization: Under certain conditions (e.g., strong acid/base catalysis or elevated temperatures), aziridines can undergo ring-opening polymerization.[1] Visual indicators of polymerization include a noticeable increase in viscosity or solidification of the material.[1] Such material should be considered compromised and disposed of safely.

Table 3: Stability Under Forced Degradation Conditions

| Condition | Stability | Primary Degradation Pathway(s) | Likely Product(s) |

| Aqueous, Acidic (pH < 4) | Unstable | Boc Deprotection & Ring Opening | (R)-aziridine-2-carboxylic acid, β-amino acid derivatives |

| Aqueous, Neutral (pH 6-8) | Moderately Stable | Slow hydrolysis (ring-opening) | β-hydroxy amino acid derivative |

| Aqueous, Basic (pH > 9) | Relatively Stable | Boc group is base-stable; ring is less activated.[3] | Minimal degradation expected over short periods. |

| Thermal (e.g., > 60 °C) | Potentially Unstable | Polymerization, Decarboxylation | Oligomers/polymers, degradation fragments. |

| Photolytic (UV Exposure) | Potentially Unstable | Decarboxylation, Ring Cleavage | Similar to photolysis of other carboxylic acids.[12] |

Recommended Storage and Handling

To preserve the integrity of the compound, the following practices are essential:

-

Storage: Store in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C to 4°C) under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to protect against moisture and atmospheric CO₂.[1][13]

-

Handling: Use only in a well-ventilated area. Avoid contact with strong acids, acid chlorides, and strong oxidizing agents, as these can trigger rapid and potentially exothermic degradation.[1] Always use clean, dry glassware and equipment to prevent contamination.[13]

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways, which is crucial for developing stable formulations and robust synthetic procedures.

Methodology:

-

Sample Preparation: Prepare several solutions of the compound at a known concentration (e.g., 1 mg/mL) in different media:

-

0.1 M HCl (Acidic)

-

Purified Water (Neutral)

-

0.1 M NaOH (Basic)

-

3% H₂O₂ (Oxidative)

-

-

Stress Conditions:

-

Hydrolytic: Incubate the acidic, neutral, and basic solutions at a controlled temperature (e.g., 40°C) for defined time points (e.g., 0, 2, 8, 24 hours).

-

Oxidative: Incubate the H₂O₂ solution under the same conditions.

-

Photolytic: Expose a solution (in a transparent vial) and solid sample to a calibrated light source (e.g., ICH option 2) for a defined period. Keep a control sample wrapped in foil.

-

Thermal: Store the solid compound in an oven at a controlled temperature (e.g., 60°C) for the same time points.

-

-